![molecular formula C14H16N4O3S B563795 N-Acetyl Sulfamethazine-d4 CAS No. 1189891-99-3](/img/structure/B563795.png)
N-Acetyl Sulfamethazine-d4
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Overview
Description
N-Acetyl Sulfamethazine-d4 is the deuterium labeled N-Acetyl sulfamethazine . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Molecular Structure Analysis
The molecular formula of N-Acetyl Sulfamethazine-d4 is C14H12D4N4O3S, and its molecular weight is 324.39 .Scientific Research Applications
Environmental Fate and Removal
N-Acetyl Sulfamethazine-d4 appears in wastewater due to human excretion. Environmental scientists study its fate in water treatment plants, soil, and aquatic ecosystems. Understanding its removal efficiency during wastewater treatment processes helps optimize removal methods and minimize environmental impact .
Mechanism of Action
Target of Action
N-Acetyl Sulfamethazine-d4 is a deuterium-labeled derivative of N-Acetyl Sulfamethazine . The primary target of N-Acetyl Sulfamethazine-d4, like other sulfonamides, is the bacterial enzyme dihydropteroate synthase (DHPS) . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
N-Acetyl Sulfamethazine-d4, as a sulfonamide, acts as a competitive inhibitor of DHPS . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of DHPS. This prevents the enzyme from catalyzing the conversion of PABA to dihydropteroate, a key step in folic acid synthesis . As a result, bacterial growth is inhibited due to the lack of folic acid.
Biochemical Pathways
The inhibition of DHPS disrupts the folic acid synthesis pathway in bacteria . Folic acid is a vital component of the bacterial cell’s machinery for DNA synthesis, repair, and methylation. Therefore, the disruption of folic acid synthesis leads to a halt in these processes, inhibiting bacterial growth and reproduction .
Pharmacokinetics
It is known that deuterium substitution can potentially affect the pharmacokinetic and metabolic profiles of drugs . Deuterium, being a heavier isotope of hydrogen, forms stronger bonds with carbon, which can slow down metabolic processes that involve breaking these bonds . This could potentially lead to changes in absorption, distribution, metabolism, and excretion (ADME) properties of the drug, and impact its bioavailability .
Result of Action
The primary result of N-Acetyl Sulfamethazine-d4’s action is the inhibition of bacterial growth and reproduction . By disrupting folic acid synthesis, the drug prevents the bacteria from carrying out vital cellular processes such as DNA synthesis, repair, and methylation . This leads to a halt in bacterial growth and can eventually result in bacterial death.
Action Environment
The action of N-Acetyl Sulfamethazine-d4, like other sulfonamides, can be influenced by environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, which in turn can influence its absorption and distribution . Additionally, the presence of other substances in the environment, such as organic matter, can interact with the drug and affect its stability and efficacy
Safety and Hazards
properties
IUPAC Name |
N-[2,3,5,6-tetradeuterio-4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-9-8-10(2)16-14(15-9)18-22(20,21)13-6-4-12(5-7-13)17-11(3)19/h4-8H,1-3H3,(H,17,19)(H,15,16,18)/i4D,5D,6D,7D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKAKWDUZRJNPJ-UGWFXTGHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=NC(=CC(=N2)C)C)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl Sulfamethazine-d4 |
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